2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034402-47-4
VCID: VC7769790
InChI: InChI=1S/C16H15N3OS/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20)
SMILES: C1=CC=C(C=C1)CSCC(=O)NC2=CC3=CC=NN3C=C2
Molecular Formula: C16H15N3OS
Molecular Weight: 297.38

2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

CAS No.: 2034402-47-4

Cat. No.: VC7769790

Molecular Formula: C16H15N3OS

Molecular Weight: 297.38

* For research use only. Not for human or veterinary use.

2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide - 2034402-47-4

Specification

CAS No. 2034402-47-4
Molecular Formula C16H15N3OS
Molecular Weight 297.38
IUPAC Name 2-benzylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Standard InChI InChI=1S/C16H15N3OS/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20)
Standard InChI Key GESPZVBCAAKEBB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSCC(=O)NC2=CC3=CC=NN3C=C2

Introduction

Potential Applications

  • Compounds with pyrazolo[1,5-a]pyridine scaffolds are commonly studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • The benzylthio group might enhance lipophilicity or contribute to specific binding interactions in biological systems.

Synthesis

  • The synthesis of such compounds typically involves multi-step organic reactions. Common methods may include:

    • Nucleophilic substitution reactions to introduce the benzylthio group.

    • Cyclization reactions to form the pyrazolo[1,5-a]pyridine core.

    • Amidation reactions to attach the acetamide functionality.

Characterization Techniques

  • Standard methods for characterizing such compounds include:

    • NMR Spectroscopy: To confirm structural details (e.g., 1H and 13C shifts).

    • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

    • IR Spectroscopy: To identify functional groups (e.g., C=O stretch for acetamide).

    • X-ray Crystallography: For precise structural elucidation if crystalline forms are available.

Biological Activity

  • Similar compounds have been investigated for their ability to interact with enzymes or receptors due to their heterocyclic nature.

  • Molecular docking studies could predict potential targets and binding affinities.

Suggested Data Table Format for Research Findings

PropertyValue/ObservationMethod Used
Molecular FormulaCx_{x}Hy_{y}Nz_{z}Oa_{a}SCalculated
Molecular Weightxx.x g/molMass Spectrometry (MS)
Melting Pointxx °CDifferential Scanning Calorimetry (DSC)
SolubilitySoluble in DMSO; insoluble in waterExperimental
Biological ActivityPotential anti-inflammatory agentIn silico Docking

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